Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid

Beschreibung

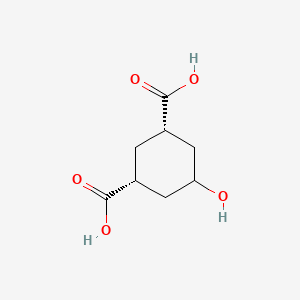

Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid is a cyclohexane derivative featuring two carboxylic acid groups at the 1- and 3-positions and a hydroxyl group at the 5s position. Its stereochemistry (1R,3S,5s) confers unique spatial and electronic properties, influencing its solubility, acidity, and reactivity.

Eigenschaften

IUPAC Name |

(1S,3R)-5-hydroxycyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+,6? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXWWNPNOMJCBJ-XEAPYIEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(C[C@H]1C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane, which undergoes a series of functional group transformations.

Hydroxylation: Introduction of the hydroxyl group at the 5-position of the cyclohexane ring.

Carboxylation: Introduction of carboxylic acid groups at the 1 and 3 positions through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and carboxylation reactions.

Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid is a bicyclic compound with a cyclohexane ring, two carboxylic acid functional groups, and a hydroxyl group; its chemical formula is C₈H₁₂O₅. It is also identified by its Chemical Abstracts Service (CAS) number 38859-10-8 . This compound has stereochemistry at three positions, giving it unique properties and potential biological activities. The presence of the hydroxyl group increases its solubility in polar solvents.

Scientific Applications

This compound is used in supramolecular and polymer chemistry.

Supramolecular Chemistry: Due to its chiral nature and unique structural features, (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid can serve as a building block in supramolecular chemistry. Researchers use it to create intricate supramolecular assemblies, such as coordination complexes, host-guest systems, and molecular recognition motifs. Techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and infrared spectroscopy are used to confirm the compound’s structure and purity. Supramolecular chemistry focuses on understanding non-covalent interactions between molecules and their self-assembly into larger structures. It explores how molecular components interact to form complex architectures.

Polymer Chemistry: (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid can be incorporated into biobased polymers. Researchers use (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid as a building block to create high molecular weight, fully biobased random copolymers with desirable properties suitable for various applications. It can be incorporated into polymer chains during melt polycondensation, and the resulting copolymers can be analyzed using techniques like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and mechanical testing. The resulting copolymers combine the properties of (1R,3S)-5-hydroxycyclohexane-1,3-dicarboxylic acid with other monomers, leading to materials with improved sustainability and performance and can be processed into films suitable for packaging, coatings, or other applications. Polymer chemistry investigates the synthesis, structure, and properties of polymers.

The biological activity of this compound has been explored, with studies suggesting it has potential as an anti-inflammatory agent and a role in metabolic pathways due to its structural similarity to other biologically active compounds. It may interact with enzymes involved in metabolic processes, suggesting it could be beneficial in treating metabolic disorders. Interaction studies have focused on its binding affinity with various biological targets, with preliminary research indicating it may interact with enzymes involved in metabolic pathways and modulate their activity, as well as interact with receptors, suggesting potential roles in signaling pathways relevant to inflammation and metabolism.

Comparable Compounds

This compound shares structural similarities with several other compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Cyclohexanedicarboxylic Acid | Two carboxylic groups | Lacks hydroxyl group |

| 5-Hydroxycyclopentane-1,3-dicarboxylic Acid | Five-membered ring | Smaller ring size affects reactivity |

| 2-Hydroxycyclohexane-1-carboxylic Acid | One carboxylic group | Different stereochemistry affects biological activity |

| 4-Hydroxybenzoic Acid | Aromatic structure | More stable and widely used in pharmaceuticals |

Wirkmechanismus

The mechanism by which Rel-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of metabolic or signaling pathways, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns: Hydroxy vs. Halogenated Derivatives

- (1R,3S,5r)-5-Chlorocyclohexane-1,3-dicarboxylic Acid ():

- Structural Difference : Replaces the 5s-hydroxyl group with a chlorine atom.

- Impact :

- Electronics : The electron-withdrawing Cl increases the acidity of adjacent carboxylic groups compared to the electron-donating OH in the target compound.

- Lipophilicity : Higher logP due to reduced polarity, enhancing membrane permeability.

- Stereochemistry : The 5r configuration introduces distinct diastereomeric interactions in chiral environments.

Functional Group Density: Dicarboxylic vs. Tricarboxylic Acids

- Cis,cis-Cyclohexane-1,3,5-Tricarboxylic Acid ():

- Structural Difference : Three carboxylic acid groups in a cis,cis arrangement.

- Impact :

- Acidity : Significantly stronger chelating agent for metal ions (e.g., Ca²⁺, Mg²⁺) due to three COOH groups.

- Solubility : Higher water solubility (~250 mg/mL) compared to the target compound’s dicarboxylic structure.

- Applications : Preferred in coordination chemistry and material science for constructing metal-organic frameworks (MOFs).

Bicyclic vs. Monocyclic Frameworks

- (1R,2S,3R,4S,5S)-5-(Propoxymethyl)-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid ():

- Structural Difference : Bicyclo[2.2.1]heptane core with an ether bridge and propoxymethyl substituent.

- Impact :

- Rigidity : The bicyclic structure restricts conformational flexibility, enhancing enantioselectivity in catalysis.

- Polarity : The ether bridge reduces overall polarity compared to the target compound’s hydroxyl group.

Heteroatom Incorporation: Oxygen and Nitrogen Analogs

- (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-Carboxylic Acid ():

- Structural Difference : Oxygen atom in the bicyclic ring replaces a methylene group.

- Impact :

- Hydrogen Bonding : The ether oxygen participates in H-bonding, altering solubility and crystal packing.

- Synthetic Utility : The strained bicyclic system may serve as a precursor for ring-opening reactions.

Data Tables: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Water Solubility (mg/mL) | Applications |

|---|---|---|---|---|---|---|

| Rel-(1R,3S,5s)-5-Hydroxycyclohexane-1,3-dicarboxylic acid | C₈H₁₂O₆ | 204.18 | 5s-OH, 1,3-COOH | -0.5 | ~50 | Chiral synthesis, ligands |

| (1R,3S,5r)-5-Chlorocyclohexane-1,3-dicarboxylic acid | C₈H₁₁ClO₄ | 218.63 | 5r-Cl, 1,3-COOH | 0.8 | ~20 | Intermediate for agrochemicals |

| Cis,cis-Cyclohexane-1,3,5-Tricarboxylic acid | C₉H₁₂O₆ | 216.19 | 1,3,5-COOH (cis,cis) | -1.2 | ~250 | MOFs, chelating agents |

| 5-(Propoxymethyl)-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | C₁₂H₁₈O₆ | 258.27 | Bicyclic, propoxymethyl | 1.5 | ~10 | Asymmetric catalysis |

Research Findings and Implications

- Stereochemical Influence : The 5s-hydroxyl group in the target compound enhances hydrogen-bonding networks in crystal structures, as seen in analogs like (1R,3S,4S,5S)-trihydroxy derivatives (). This property is critical for designing co-crystals in pharmaceuticals.

- Synthetic Challenges : Hydrogenation steps (e.g., Pd/C catalysis in ) are common in synthesizing such compounds, but the hydroxyl group in the target may necessitate protective strategies to avoid side reactions.

Biologische Aktivität

Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid (CAS Number 38859-10-8) is a bicyclic compound with significant potential in various biological applications. Characterized by its unique stereochemistry and functional groups, this compound has garnered attention for its anti-inflammatory properties and potential roles in metabolic pathways. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₂O₅. It features a cyclohexane ring with two carboxylic acid groups and one hydroxyl group. The presence of the hydroxyl group enhances its solubility in polar solvents compared to similar compounds lacking this functionality.

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Two carboxylic acids, one hydroxyl |

| Stereochemistry | Rel-(1R,3S,5S) configuration |

| Solubility | Increased due to hydroxyl group |

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. This is attributed to its ability to modulate enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Metabolic Pathways Interaction

The compound's structural similarity to other biologically active molecules suggests potential interactions with metabolic enzymes. Studies have shown that it may influence pathways related to energy metabolism and lipid synthesis, indicating its possible application in treating metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Material : Cyclohexane undergoes functional group transformations.

- Hydroxylation : Introduction of the hydroxyl group at the 5-position.

- Carboxylation : Addition of carboxylic acid groups at the 1 and 3 positions.

Industrial Production Techniques

In industrial settings, catalytic processes are employed to enhance efficiency and selectivity during synthesis. Optimized conditions regarding temperature and pressure are crucial for maximizing yield and purity.

The biological effects of this compound are mediated through interactions with specific molecular targets:

- Enzyme Modulation : The compound may bind to enzymes involved in metabolic processes.

- Signaling Pathways : Potential interactions with receptors suggest roles in signaling pathways relevant to inflammation and metabolism .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on structural features and biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Cyclohexanedicarboxylic Acid | Two carboxylic groups | Lacks hydroxyl group |

| 5-Hydroxycyclopentane-1,3-dicarboxylic Acid | Five-membered ring | Smaller ring size affects reactivity |

| 2-Hydroxycyclohexane-1-carboxylic Acid | One carboxylic group | Different stereochemistry affects activity |

The unique combination of hydroxyl and carboxylic acid functionalities in this compound enhances its solubility and potential biological interactions compared to these compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro by inhibiting COX activity.

- Metabolic Pathway Analysis : Another research effort highlighted its role in modulating lipid metabolism enzymes in cell cultures.

These findings illustrate the compound's potential for therapeutic applications in inflammation-related diseases and metabolic disorders.

Q & A

Q. What are the optimal methods for synthesizing Rel-(1R,3S,5S)-5-hydroxycyclohexane-1,3-dicarboxylic acid with high stereochemical purity?

Stereoselective synthesis requires precise control over reaction conditions. A bicyclic precursor, such as dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, can be hydrolyzed under acidic or basic conditions to yield the dihydroxy derivative. Enzymatic resolution or chiral chromatography may enhance enantiomeric excess . For characterization, X-ray crystallography (as applied to structurally similar compounds in and ) is critical for confirming stereochemistry.

Q. How can the stereochemical configuration of this compound be validated experimentally?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXS97/SHELXL97 software as in ).

- NMR spectroscopy : Compare coupling constants (e.g., -values for axial/equatorial protons) with computational models.

- Optical rotation : Compare experimental values with theoretical predictions from density functional theory (DFT).

Refer to Pharmacopeial Forum guidelines () for standardized analytical protocols.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).

- HPLC : Chiral columns (e.g., Chiralpak® IA/IB) for enantiomeric separation.

Gas chromatography (GC) methods, such as those using HP-5MS columns (), are unsuitable due to the compound's low volatility.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Validate computational models : Reassess DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets.

- Experimental replicates : Conduct kinetic studies under varied conditions (pH, temperature) to identify outliers.

- Cross-validate techniques : Compare NMR-derived coupling constants with X-ray data ().

Contradictions may arise from solvent effects or transition-state approximations not accounted for in simulations.

Q. What strategies are effective for studying the compound’s metabolic stability in biological systems?

- In vitro assays : Incubate with liver microsomes and quantify degradation via LC-MS.

- Isotopic labeling : Use -labeled analogs to track metabolic pathways.

- Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4).

Refer to safety protocols in and for handling biologically active derivatives.

Q. How can researchers design experiments to probe the compound’s hydrogen-bonding network in solid-state structures?

- X-ray crystallography : Analyze intermolecular interactions (e.g., O–H···O bonds) using symmetry codes ().

- Thermogravimetric analysis (TGA) : Measure dehydration kinetics to infer hydrogen-bond strength.

- IR spectroscopy : Identify shifts in O–H stretching frequencies (~3200–3600 cm).

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Stereochemical Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.